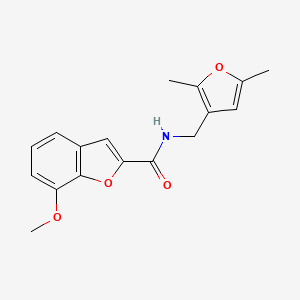
N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, like N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide, involves the reaction between an acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of similar compounds consists of several atoms including Hydrogen, Carbon, Nitrogen, and Oxygen . The exact number and arrangement of these atoms can vary depending on the specific compound.Chemical Reactions Analysis
A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts . During the tandem reaction, multiple competitive reactions occur .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
- Synthesis of Benzodifuranyl Compounds: Compounds similar to N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide have been synthesized and analyzed for their chemical properties. For example, research on compounds derived from visnaginone and khellinone, structurally related to the subject compound, focuses on their potential as anti-inflammatory and analgesic agents, demonstrating the interest in the synthesis and functional analysis of benzodifuran derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological and Pharmacological Properties
- Antiprotozoal Agents: Certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the subject compound, have been studied for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).
Synthesis Techniques and Methodologies
- Advanced Synthesis Methods: The development and refinement of synthesis techniques for structurally related compounds are ongoing. For instance, the synthesis of 5,6-dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide demonstrates the complexity and specificity of methods used to create such compounds, providing insights into the synthetic approaches applicable to this compound (Chen, Ye, & Hu, 2012).
Potential for Novel Drug Discovery
- Novel 5-HT3 Receptor Antagonists: The design and evaluation of novel 3-ethoxyquinoxalin-2-carboxamides, structurally related to the subject compound, have been explored for their potential as serotonin-3 (5-HT3) receptor antagonists. This research highlights the potential of similar compounds in the development of new drugs for conditions such as depression (Mahesh et al., 2011).
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-7-13(11(2)21-10)9-18-17(19)15-8-12-5-4-6-14(20-3)16(12)22-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPQMUFEONLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
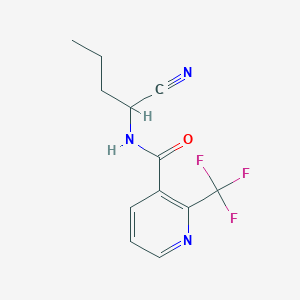
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
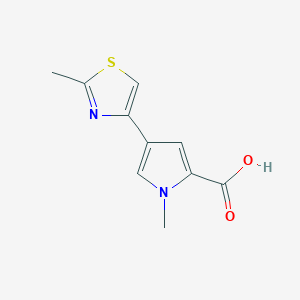
![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)
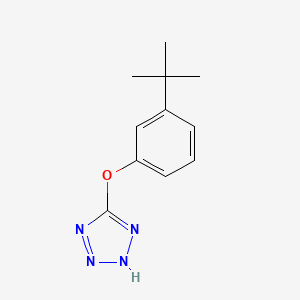
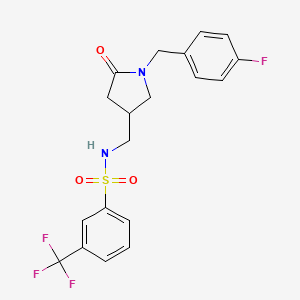
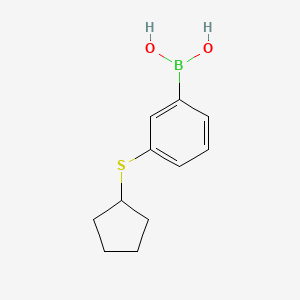
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
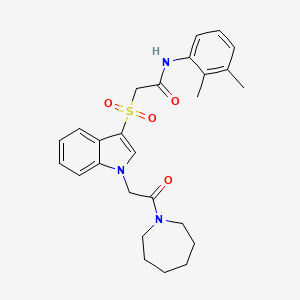
![2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2805891.png)
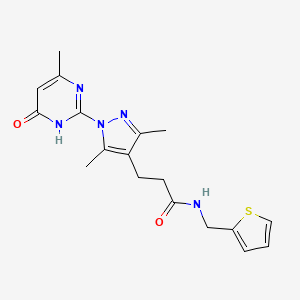
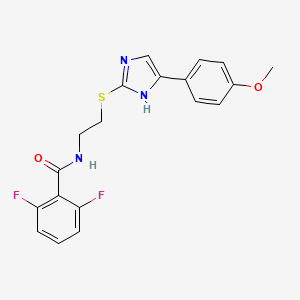

![N-[3-(trifluoromethyl)benzyl]urea](/img/structure/B2805897.png)
